molecular formula C21H21NO4 B105625 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid CAS No. 179162-55-1

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Cat. No. B105625
Key on ui cas rn: 179162-55-1
M. Wt: 351.4 g/mol
InChI Key: PDTXSIGPZDVVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199248B2

Procedure details

4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (14.7 kg) obtained in Example 3, tetrahydrofuran (147 L), dimethylformamide (118 L) and 1-hydroxybenzotriazole (7.9 kg) were added at 20–25° C. to a 1500-L glass-lined vessel. And then, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (13.6 kg) was added and stirred for 3 hours at this temperature. The reaction mixture was cooled to below 10° C., and then ethyl acetate (480 L) and water (120 L) were added dropwise at below 25° C. After cooling to 2–7° C., the slurry was stirred for 1 hour at this temperature. The product was collected on a stainless centrifuge and washed with acetonitrile (74 L). The damp solid was dried in a stainless vacuum dryer under vacuum to give 1-[4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole (18.6 kg).
Quantity
14.7 kg
Type
reactant
Reaction Step One
Quantity
147 L
Type
reactant
Reaction Step One
Quantity
7.9 kg
Type
reactant
Reaction Step One
[Compound]
Name
1500-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118 L
Type
solvent
Reaction Step One
Quantity
13.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
120 L
Type
solvent
Reaction Step Three
Quantity
480 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:17][N:16]=[C:15]([C:18]3[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=3)[CH:14]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5].O1CCCC1.O[N:33]1[C:37]2[CH:38]=[CH:39][CH:40]=[CH:41][C:36]=2[N:35]=[N:34]1.Cl.C(N=C=NCCCN(C)C)C>O.C(OCC)(=O)C.CN(C)C=O>[CH2:1]([O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[O:17][N:16]=[C:15]([C:18]3[CH:19]=[CH:20][C:21]([C:22]([O:24][N:33]4[C:37]5[CH:38]=[CH:39][CH:40]=[CH:41][C:36]=5[N:35]=[N:34]4)=[O:23])=[CH:25][CH:26]=3)[CH:14]=2)=[CH:11][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
14.7 kg
Type
reactant
Smiles
C(CCCC)OC1=CC=C(C=C1)C1=CC(=NO1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
147 L
Type
reactant
Smiles
O1CCCC1
Name
Quantity
7.9 kg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
1500-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
118 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
13.6 kg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
120 L
Type
solvent
Smiles
O
Name
Quantity
480 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to below 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 2–7° C.
STIRRING
Type
STIRRING
Details
the slurry was stirred for 1 hour at this temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product was collected on a stainless centrifuge
WASH
Type
WASH
Details
washed with acetonitrile (74 L)
CUSTOM
Type
CUSTOM
Details
The damp solid was dried in a stainless vacuum dryer under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCC)OC1=CC=C(C=C1)C1=CC(=NO1)C1=CC=C(C(=O)ON2N=NC3=C2C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 kg
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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